Introduction to 5-Methyl-1-phenylpyrrolidin-2-one and its Stability
Introduction to 5-Methyl-1-phenylpyrrolidin-2-one and its Stability
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1-phenylpyrrolidin-2-one
Senior Application Scientist Note: The study of a molecule's thermodynamic stability is fundamental to predicting its shelf-life, degradation pathways, and suitability for applications in fields such as pharmaceuticals and materials science. While extensive literature exists on lactam chemistry, specific, publicly available thermodynamic data for 5-Methyl-1-phenylpyrrolidin-2-one is limited. This guide, therefore, serves as a comprehensive framework built upon established first principles of physical organic chemistry and proven analytical methodologies. It is designed for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical protocols necessary to rigorously assess the thermodynamic stability of this, or structurally similar, compounds. We will explore the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.
5-Methyl-1-phenylpyrrolidin-2-one is a substituted γ-lactam, a five-membered cyclic amide. The structure features a phenyl group on the nitrogen atom and a methyl group at the 5-position. This class of compounds, pyrrolidinones, are significant scaffolds in medicinal chemistry, with derivatives showing potential as antiarrhythmic and antihypertensive agents.[1] The thermodynamic stability of such a molecule is a critical parameter, as it dictates its tendency to decompose under various environmental conditions, impacting its purity, efficacy, and safety over time.[2] Understanding stability is not merely an academic exercise; it is a cornerstone of regulatory compliance and successful product development.[2][3]
The core of thermodynamic stability lies in the molecule's Gibbs free energy (ΔG). A molecule is considered thermodynamically stable if it exists in a low energy state. Chemical processes, including degradation, are favorable when they lead to a more stable, lower-energy state (a negative ΔG). The primary degradation pathway for lactams is the hydrolysis of the endocyclic amide bond, which is influenced by factors like ring strain, pH, and temperature.[4][5][6]
Theoretical Framework: Predicting Stability
Before embarking on experimental analysis, a theoretical assessment of the molecule's structure can provide insight into its potential vulnerabilities.
-
The Lactam Ring: γ-lactams, like the pyrrolidin-2-one core, are generally more stable than their more strained β-lactam counterparts.[5][7] However, the amide bond within the ring remains the most probable site for hydrolytic cleavage.
-
N-Phenyl Substitution: The electron-withdrawing nature of the N-phenyl group can influence the electron density at the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack by water or other nucleophiles.
-
C5-Methyl Group: The methyl group at the 5-position may exert a minor steric or electronic effect but is unlikely to be the primary driver of stability compared to the lactam ring itself.
Potential Degradation Pathways
Forced degradation, or stress testing, is employed to accelerate decomposition and identify likely degradation pathways that could occur under normal storage conditions.[6][8] The principal pathways to investigate are:
-
Hydrolysis (Acidic & Basic): This is the most anticipated degradation route. The lactam ring is susceptible to opening under both acidic and basic conditions to form the corresponding γ-amino acid derivative.[5][6][8]
-
Oxidation: While the core structure is relatively robust, oxidative conditions could potentially modify the phenyl ring or other susceptible sites.
-
Photolysis: Exposure to UV or visible light can provide the energy to induce degradation, often through radical mechanisms.
-
Thermal Decomposition: High temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition.
The following diagram illustrates the logical flow for investigating these pathways.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is required to build a complete stability profile. This involves both calorimetric methods for direct energy measurement and chromatographic methods for assessing degradation under stress.
Calorimetric Analysis
Calorimetry provides direct measurement of the heat changes associated with physical or chemical processes, which are fundamental to thermodynamics.[9]
3.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is invaluable for determining the melting point, purity, and onset of thermal decomposition.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Methyl-1-phenylpyrrolidin-2-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm. The melting point for this compound is cited as 47-49°C.[10]
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Identify the onset temperature of any exothermic event, which typically signifies thermal decomposition.
-
Scientist's Rationale: The use of a hermetic pan prevents mass loss due to volatilization before the decomposition temperature is reached, ensuring accurate data. The 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation during the analysis.
3.1.2 Bomb Calorimetry
To determine the standard enthalpy of formation (ΔfH°), a direct measure of a molecule's intramolecular energy, heat of combustion (ΔcH°) is measured using a bomb calorimeter.[11][12] More stable isomers release less heat upon combustion.[12]
Experimental Protocol: Heat of Combustion
-
Instrument Calibration: Calibrate the bomb calorimeter by combusting a certified standard of known heat capacity (e.g., benzoic acid).
-
Sample Preparation: Press a pellet of approximately 1 g of 5-Methyl-1-phenylpyrrolidin-2-one. Weigh the pellet accurately.
-
Combustion: Place the pellet in the combustion bomb, attach the fuse wire, and pressurize with high-purity oxygen (approx. 30 atm).
-
Measurement: Submerge the bomb in the water-filled calorimeter jacket. Ignite the sample and record the temperature change of the water over time until a thermal equilibrium is reached.
-
Calculation: Calculate the heat of combustion (ΔcH°) from the temperature change and the known heat capacity of the calorimeter system. Use Hess's Law and known ΔfH° values for CO2(g) and H2O(l) to calculate the ΔfH° of the compound.
Scientist's Rationale: This is a primary method for determining the enthalpy of formation for organic compounds.[11] By comparing the experimental ΔfH° to values calculated via computational methods (e.g., group-contribution methods), the degree of ring strain and overall thermodynamic stability can be quantified.
Forced Degradation Studies
Forced degradation studies are the cornerstone of stability assessment in drug development.[2][8] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged and that secondary degradation is minimized.[6]
Experimental Protocol: General Forced Degradation
-
Stock Solution: Prepare a stock solution of 5-Methyl-1-phenylpyrrolidin-2-one in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition as detailed in the table below.
-
Time Points: Sample each stressed solution at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV detection. Use mass spectrometry (LC-MS) to identify the mass of any degradation products formed.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Rationale |
| Acid Hydrolysis | 0.1 N HCl | 60°C | To assess stability in acidic environments.[6] |
| Base Hydrolysis | 0.1 N NaOH | 60°C | To assess stability in alkaline environments.[6] |
| Oxidation | 3% H₂O₂ | Room Temp | To evaluate susceptibility to oxidative degradation.[3] |
| Thermal | Stored in neutral solution (water/ACN) | 80°C | To determine the effect of heat on stability.[13][14] |
| Photolytic | ICH Q1B Option 2 (Xenon lamp) | Room Temp | To assess stability under light exposure. |
Scientist's Rationale: The conditions are chosen to be stressful enough to cause degradation but not so extreme as to produce irrelevant degradation products.[6] Elevated temperatures are used for hydrolysis and thermal studies to accelerate the process to a practical timeframe. A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring accurate quantification.
Hypothesized Primary Degradation Pathway: Lactam Hydrolysis
The most probable degradation product under hydrolytic stress is the ring-opened γ-amino acid.
Data Interpretation and Stability Profile
The collective data from these experiments allows for the construction of a comprehensive stability profile.
-
Thermodynamic Parameters: DSC and bomb calorimetry provide key values like melting point, ΔHfus, and ΔfH°, which quantify the intrinsic stability of the molecule.
-
Degradation Kinetics: By plotting the concentration of the parent compound versus time from the forced degradation studies, the degradation rate constant (k) and reaction order can be determined. This is crucial for predicting shelf-life.
-
pH-Rate Profile: Performing hydrolysis studies across a range of pH values will likely yield a U-shaped curve, typical for lactams, revealing the pH of maximum stability.[7]
-
Degradation Pathway Map: The structures of impurities identified by LC-MS are used to map the degradation pathways, fulfilling regulatory requirements and informing on potential toxic byproducts.[2][8]
The relationship between the experimental techniques and the thermodynamic insights they provide is summarized below.
Conclusion
Assessing the thermodynamic stability of 5-Methyl-1-phenylpyrrolidin-2-one is a systematic process that integrates theoretical knowledge with rigorous experimental validation. By employing a suite of analytical techniques including DSC, bomb calorimetry, and comprehensive forced degradation studies, a full stability profile can be established. This guide provides the necessary protocols and scientific rationale to determine the intrinsic thermodynamic properties of the molecule, elucidate its degradation pathways, and understand its kinetic behavior under various environmental stresses. The resulting data is indispensable for ensuring the quality, safety, and efficacy of any potential product and for fulfilling the stringent requirements of regulatory bodies.
References
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A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
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Stability of β-lactam antibiotics in bacterial growth media. PLOS One. Available from: [Link]
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Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available from: [Link]
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CAS 6724-71-6 | 5-Methyl-1-phenylpyrrolidin-2-one. Hoffman Fine Chemicals. Available from: [Link]
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Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available from: [Link]
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Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available from: [Link]
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